molecular formula C17H18ClN3O B2564119 (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone CAS No. 462621-28-9

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2564119
CAS RN: 462621-28-9
M. Wt: 315.8
InChI Key: BBMIHOIYNJHKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were shown to be potent and very isoform-selective inhibitors of AKR1C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, (4- { [4- (4-Chlorophenyl)pyrimidin-2-Yl]amino}phenyl) [4- (2-Hydroxyethyl)piperazin-1-Yl]methanone, is reported to be 437.9 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Antimicrobial Effects

Indole derivatives have shown promise as antimicrobial agents. Our compound could be explored for its antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, inhibitors of the aldo-keto reductase enzyme AKR1C3 are of interest as potential drugs for leukemia and hormone-related cancers .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, 1-(4-(piperazin-1-yl)phenyl) compounds have been reported to cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of similar compounds could involve further investigation into their therapeutic potential, particularly as inhibitors of the aldo-keto reductase enzyme AKR1C3, which are of interest as potential drugs for leukemia and hormone-related cancers . Additionally, the development of new therapies based on these compounds, as evidenced by numerous publications, studies, and clinical trials, could be a promising direction .

properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-12-14(19)6-7-16(15)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIHOIYNJHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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